4-((3,6-Diamino-9-acridinyl)amino)benzenesulfonamide
Description
4-((3,6-Diamino-9-acridinyl)amino)benzenesulfonamide is a synthetic acridine-sulfonamide hybrid compound characterized by a planar acridine core with amino groups at positions 3 and 4. This structural architecture positions the compound as a candidate for diverse pharmacological applications, including anticancer and enzyme inhibitory activities.
Properties
CAS No. |
76015-34-4 |
|---|---|
Molecular Formula |
C19H17N5O2S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[(3,6-diaminoacridin-9-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C19H17N5O2S/c20-11-1-7-15-17(9-11)24-18-10-12(21)2-8-16(18)19(15)23-13-3-5-14(6-4-13)27(22,25)26/h1-10H,20-21H2,(H,23,24)(H2,22,25,26) |
InChI Key |
NFPWNFDOZNXLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)N)N)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis Involving Nucleophilic Aromatic Substitution (SNAr)
The most common approach to prepare 9-aminoacridine derivatives, including 4-((3,6-diamino-9-acridinyl)amino)benzenesulfonamide, involves nucleophilic aromatic substitution reactions where the amino group on the acridine acts as a nucleophile attacking an activated aromatic ring bearing a good leaving group (e.g., fluorine) and electron-withdrawing substituents.
-
- Base: Cesium carbonate (Cs2CO3) is preferred for its strong basicity and solubility.
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF).
- Temperature: Elevated temperatures around 80–120 °C to facilitate substitution.
-
- The nucleophilic amino group on the 9-aminoacridine attacks the electrophilic aromatic carbon bearing the leaving group on the benzenesulfonamide derivative.
- The leaving group (commonly fluorine) is displaced, forming the C–N bond linking the acridine and benzenesulfonamide moieties.
-
- High regioselectivity.
- Good yields with appropriate substituents on the aromatic ring.
Reductive Amination
Another method involves reductive amination of aldehyde-functionalized benzenesulfonamide derivatives with 9-aminoacridine.
-
- The aldehyde group on the benzenesulfonamide reacts with the amino group on the acridine to form an imine intermediate.
- A reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) reduces the imine to a stable secondary amine linkage.
-
- Mild acidic or neutral pH.
- Solvents like methanol or ethanol.
- Room temperature to moderate heating.
-
- Useful when direct nucleophilic substitution is challenging.
- Allows introduction of various substituents on the benzenesulfonamide ring.
Addition-Elimination (AE) Reactions
This method is particularly used when reacting 9-aminoacridine with polysubstituted haloquinones or related aromatic systems.
-
- Reflux in ethanol or other suitable solvents overnight.
- Bases such as Cs2CO3 in aprotic solvents for halogenated quinones.
-
- Formation of C–N bonds via nucleophilic attack followed by elimination of halide.
Solid Phase Synthesis (SPS)
For derivatives containing strong electron-withdrawing groups (e.g., nitro, trifluoromethyl), solid phase synthesis offers an efficient route.
-
- Loading of protected amino acids or aromatic precursors onto functionalized resins (e.g., 2-chlorotrityl resin, Rink Amide-MBHA resin).
- Sequential nucleophilic aromatic substitution and coupling steps performed on resin.
- Final cleavage yields the target compound with high purity.
-
- Facilitates rapid synthesis and purification.
- Suitable for generating libraries of derivatives for screening.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 9-aminoacridine, fluorobenzenesulfonamide, Cs2CO3, DMSO, 80–120 °C | High regioselectivity, good yields | Requires activated aromatic rings | 60–85% |
| Reductive Amination | 9-aminoacridine, aldehyde benzenesulfonamide, NaBH3CN, MeOH | Mild conditions, versatile | Multi-step, sensitive to conditions | 50–75% |
| Addition-Elimination (AE) | 9-aminoacridine, haloquinones, ethanol reflux or Cs2CO3/DMF | Suitable for quinone derivatives | Less common for benzenesulfonamide | 40–70% |
| Solid Phase Synthesis (SPS) | Functionalized resin, protected amino acids, activated fluorobenzoic acids | Rapid, high purity, library synthesis | Requires resin handling expertise | 50–80% |
Detailed Research Findings
The nucleophilic aromatic substitution method is the most documented and reliable for synthesizing 9-aminoacridine derivatives with benzenesulfonamide groups, especially when the aromatic ring contains electron-withdrawing substituents that activate the leaving group for substitution.
Reductive amination provides an alternative route when aldehyde precursors are available, allowing for the introduction of diverse substituents on the benzenesulfonamide moiety, though it requires careful control of reaction conditions to avoid side reactions.
Solid phase synthesis has been successfully applied to prepare acridine derivatives with strong electron-withdrawing groups, facilitating purification and enabling combinatorial chemistry approaches for drug discovery.
The choice of base and solvent critically affects the efficiency of nucleophilic aromatic substitution; cesium carbonate in DMSO is preferred for its solubility and strong basicity, promoting high yields and cleaner reactions.
Reaction times vary from several hours to overnight reflux depending on the method and substrates used, with one-pot procedures increasingly favored for efficiency.
Chemical Reactions Analysis
Amino Groups (Acridine and Benzene Rings)
-
Schiff Base Formation : The primary amines react with aldehydes (e.g., 2-hydroxybenzaldehyde) to form imines, as demonstrated in sulfonamide-Schiff base hybrids .
-
Acylation : Reacts with acyl chlorides (e.g., benzenesulfonyl chloride) to form amides, a common modification for enhancing bioactivity .
Sulfonamide Group
-
Zinc-Binding Interactions : The sulfonamide NH and S=O groups engage in hydrogen bonding with enzyme active sites (e.g., carbonic anhydrases), critical for inhibitory activity .
-
Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) to form N-alkylated derivatives, altering solubility and target affinity .
Catalytic and Enzymatic Interactions
The compound exhibits inhibitory activity against human carbonic anhydrase (hCA) isoforms, driven by:
-
Hydrogen Bonds : Between sulfonamide NH and T199 backbone/O side chain in hCA II/IX/XII .
-
π–π Stacking : The acridine ring interacts with hydrophobic residues (e.g., W5, F91) in hCA active sites .
Enzyme Inhibition Data (Representative) :
| hCA Isoform | IC₅₀ (nM) | Key Interactions | Reference |
|---|---|---|---|
| hCA IX | 8.2 | H-bonds with Q92, R60 | |
| hCA XII | 12.4 | π–cation interaction with K67 |
Mechanistic Studies and Computational Insights
-
Fukui Function Analysis : Electrophilic attack favors the N4 nitrogen in the imine group, directing cyclization and intermediate stabilization during synthesis .
-
Docking Studies : Enantiomers of analogous compounds show distinct binding modes in hCA isoforms. For example, the (R)-enantiomer of a related sulfonamide engages in π–cation interactions with K67, while the (S)-enantiomer faces repulsion in polar pockets .
Stability and Degradation Pathways
Scientific Research Applications
Induction of Apoptosis
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The treatment resulted in a significant increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to controls .
Antibacterial Activity
The compound has also shown promising antibacterial properties. In studies against Staphylococcus aureus and Klebsiella pneumoniae, it exhibited substantial inhibition rates at concentrations as low as 50 μg/mL. For instance, specific derivatives demonstrated inhibition rates of 80.69% against S. aureus and significant anti-biofilm activity against K. pneumoniae .
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the derivatives possess favorable pharmacokinetic profiles, which are crucial for their development as therapeutic agents. These properties include good solubility and permeability, suggesting potential for oral bioavailability and efficacy in vivo .
Data Table: Summary of Applications
| Application | Target/Mechanism | Key Findings |
|---|---|---|
| Anticancer | Inhibition of CA IX | IC50: 10.93–25.06 nM; induces apoptosis in MDA-MB-231 |
| Antimicrobial | Inhibition of bacterial growth | 80.69% inhibition against S. aureus; anti-biofilm activity against K. pneumoniae |
| Pharmacokinetics | ADMET properties | Favorable profiles indicating potential efficacy |
Case Studies
- Anticancer Efficacy : A study focused on the synthesis and evaluation of new benzenesulfonamide derivatives showed that certain compounds not only inhibited CA IX but also induced apoptosis significantly more than controls. This highlights the potential for developing targeted cancer therapies using this class of compounds .
- Antimicrobial Activity : Another research effort evaluated the antibacterial properties of these compounds against common pathogens. The results indicated effective inhibition rates comparable to established antibiotics, suggesting their utility in treating resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is known to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation within cancer cells, leading to cell death. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4-(2-((3,6-Bis(dimethylamino)acridin-9-yl)amino)ethyl)benzenesulfonamide
- Structural Differences: Replaces diamino groups on the acridine with dimethylamino substituents and introduces an ethyl linker between the acridine and benzenesulfonamide.
- Synthesis : Prepared via coupling reactions involving alkyl/aroyl chlorides and sulfonamide intermediates, similar to methods in .
- Activity: Demonstrated potent carbonic anhydrase inhibition, suggesting that dimethylamino groups enhance lipophilicity and target binding compared to primary amines .
Acridine Bis-Sulfonamides (e.g., Compound 6a)
- Structural Differences : Features dual sulfonamide groups attached to the acridine core (e.g., benzene sulfonamide and decahydroacridine-sulfonamide in 6a).
- Physical Properties : High thermal stability (melting points >250°C) due to extended conjugation and hydrogen-bonding networks .
- Activity : Effective inhibitors of carbonic anhydrase, with inhibitory potency influenced by substituent positioning (e.g., nitro groups at para positions enhance activity) .
4-[(6-Chloro-2-methoxy-acridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Structural Differences : Incorporates chloro and methoxy groups on the acridine and a thiazole substituent on the sulfonamide.
- Activity : The electron-withdrawing chloro group may enhance DNA intercalation, while the thiazole moiety could improve solubility and target specificity .
Sulfonamide Schiff Bases and Triazinyl Derivatives
4-(Anthracen-9-ylmethyleneamino)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 4)
- Structural Differences : Replaces acridine with an anthracene-Schiff base and adds a pyrimidinyl group.
Triazinyl Aminobenzenesulfonamides (e.g., Compound 36)
- Structural Differences: Features a triazine ring linked to sulfonamide via aminoethyl groups and hydroxystyryl substituents.
- Physical Properties : Lower melting points (119–121°C) and higher yields (63–78%) compared to acridine derivatives, likely due to reduced rigidity .
- Activity : Demonstrated antimicrobial activity, though less potent than acridine-based compounds in .
Sulfonamides with Heterocyclic Substituents
4-(1-Aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted Benzenesulfonamides
N-(4-(Acridin-9-ylamino)phenyl)ethanesulfonamide
- Activity: Limited data, but structural similarity suggests possible carbonic anhydrase or topoisomerase inhibition .
Key Comparative Data Table
Biological Activity
4-((3,6-Diamino-9-acridinyl)amino)benzenesulfonamide, also known by its CAS number 76015-34-4, is a compound that combines the properties of acridine and sulfonamide. This unique structure offers potential for various biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and therapeutic potential.
- Molecular Formula : C19H17N5O2S
- Molecular Weight : 379.4356 g/mol
- Structure : The compound features a benzenesulfonamide group linked to a 3,6-diaminoacridine moiety, which is known for its DNA intercalating properties.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes the formation of the acridine derivative followed by the introduction of the sulfonamide group.
Biological Activity
The compound exhibits several notable biological activities:
-
Anticancer Properties :
- Recent studies have demonstrated that compounds with similar structures show significant anticancer activity. For instance, derivatives of benzenesulfonamides have been tested against various cancer cell lines such as MDA-MB-468 (breast cancer) and CCRF-CM (leukemia). The IC50 values for these studies indicated effective cytotoxicity with values as low as for MDA-MB-468 cells .
- Enzyme Inhibition :
- Antimicrobial Activity :
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of several benzenesulfonamide derivatives on breast cancer cell lines. The results indicated that compounds with structural similarities to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | MDA-MB-468 | 3.99 ± 0.21 | Induction of apoptosis |
| 4b | CCRF-CM | 4.51 ± 0.24 | Cell cycle arrest in G0-G1 phase |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, various analogues of benzenesulfonamides were screened against hCAs I and II. The most potent inhibitor displayed a K_I value significantly lower than standard inhibitors.
| Compound | Target Enzyme | K_I (nM) | Comparison Standard |
|---|---|---|---|
| Compound X | hCA I | 94.4 | AAZ (250 nM) |
| Compound Y | hCA II | 200 | AAZ (250 nM) |
Q & A
Q. Advanced
- Co-solvent systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity () .
- Nanoparticle encapsulation : PLGA or liposomal formulations improve aqueous dispersion, as tested in for kinase inhibitors .
- Pro-drug design : Introduce phosphate or glycoside moieties to enhance hydrophilicity () .
What safety precautions are critical during large-scale synthesis?
Q. Basic
- Ventilation : Handle sulfonoyl chlorides (e.g., in ) in fume hoods to avoid inhalation .
- PPE : Nitrile gloves and goggles prevent skin/eye contact with corrosive intermediates () .
- Waste disposal : Quench excess acyl chlorides with ice-cold NaOH to neutralize reactivity () .
How do structural analogs of this compound perform in selective kinase inhibition assays?
Advanced
reports XMU-MP-1, an analog with a pyrimido-thieno-diazepine scaffold, showing:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
